molecular formula C18H15ClO5 B8562031 NSC 32734 CAS No. 7654-52-6

NSC 32734

Cat. No.: B8562031
CAS No.: 7654-52-6
M. Wt: 346.8 g/mol
InChI Key: DKJFSVIHOOLBKY-UHFFFAOYSA-M
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Description

NSC 32734 is a chemical compound provided for scientific research and development purposes. A comprehensive description of its physical properties, chemical structure, solubility, and storage conditions should be provided here once available. The main research applications and biological or chemical activity of this compound will be detailed in this section. Researchers are encouraged to contact us for specific protocol suggestions or compatibility studies. The mechanism of action and specific research value of the compound should be explained in depth here. Please note: The specific applications and properties of this compound are not detailed here due to a lack of available public data. You will need to consult specialized chemical databases, scientific literature, or the compound's certificate of analysis to obtain accurate information on its structure, mechanism of action, and research uses. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic purposes. It is not for human or animal consumption.

Properties

CAS No.

7654-52-6

Molecular Formula

C18H15ClO5

Molecular Weight

346.8 g/mol

IUPAC Name

2-methyl-4,6-diphenylpyrylium;perchlorate

InChI

InChI=1S/C18H15O.ClHO4/c1-14-12-17(15-8-4-2-5-9-15)13-18(19-14)16-10-6-3-7-11-16;2-1(3,4)5/h2-13H,1H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

DKJFSVIHOOLBKY-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=[O+]1)C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NSC 32734 typically involves a series of well-defined chemical reactions. The process begins with the selection of appropriate starting materials, which are then subjected to specific reaction conditions to yield the desired compound. Common synthetic routes include:

    Condensation Reactions: These reactions involve the combination of two or more molecules to form a larger molecule, with the elimination of a small molecule such as water.

    Oxidation-Reduction Reactions: These reactions involve the transfer of electrons between molecules, resulting in changes in their oxidation states.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: NSC 32734 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from this compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons by this compound, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: In this reaction, one functional group in this compound is replaced by another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

NSC 32734 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions, including catalysis and synthesis of complex molecules.

    Biology: this compound is employed in the study of biological processes, such as enzyme activity and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, including drug development and disease treatment.

    Industry: this compound is used in the production of various industrial chemicals and materials, owing to its stability and reactivity.

Mechanism of Action

The mechanism of action of NSC 32734 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This can result in changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

NSC vs. Starch and Soluble Sugars

NSC comprises both soluble sugars and starch, which serve distinct roles in plant metabolism:

  • Soluble sugars (e.g., sucrose, glucose): Act as immediate energy sources and osmolytes during stress. For example, drought-stressed Caragana microphylla (a desert shrub) increases soluble sugar concentrations in roots to maintain cellular turgor .
  • Starch : A long-term storage form of carbon. In Pinus sylvestris (Scotch pine), starch is predominantly stored in roots and trunks, serving as a reserve during dormancy or recovery from stress .

Key Differences :

Compound Function Localization Response to Stress
Soluble sugars Immediate energy, osmoregulation Leaves, phloem Rapid accumulation under drought
Starch Long-term carbon storage Roots, trunks, heartwood Gradual depletion during stress
Total NSC Carbon balance indicator Varies by species and organ Species-specific thresholds
Species-Specific NSC Allocation

NSC allocation varies significantly across species, reflecting adaptation strategies:

  • Deciduous vs. Coniferous Trees : Deciduous species (e.g., Betula platyphylla) allocate more NSC to leaves for rapid growth, while conifers (e.g., Pinus koraiensis) prioritize root and trunk storage for stress resilience .
  • Drought-Tolerant Species : Caragana microphylla redistributes NSC to roots under drought, whereas Pinus sylvestris sacrifices leaf NSC to preserve root reserves .

Data from Evidence :

  • In Northeast China, Larix gmelinii (a conifer) stored 12.0% NSC in bark, significantly higher than in heartwood (1.9%) .
  • Tropical evergreen species in Yunnan, China, showed 45–97% variability in NSC across organs, with roots acting as the primary starch reservoir .
Environmental and Nutritional Influences
  • Drought : Moderate drought increases soluble sugars in Caragana microphylla but depletes starch in Pinus sylvestris .
  • Nutrient Availability : Nitrogen-phosphorus fertilization in Linum usitatissimum (flax) altered NSC allocation, reducing pre-flowering NSC contributions to yield by 10–34% .

Contrast with Other Carbohydrates :

  • Fructans : Unlike NSC, fructans are transient storage molecules in grasses, absent in woody plants .

Q & A

Q. How can researchers verify the structural identity and purity of NSC 32734 in experimental settings?

  • Methodological Answer: Structural confirmation requires techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) . For purity, use high-performance liquid chromatography (HPLC) with a purity threshold ≥95%. Cross-reference spectral data with published literature or databases (e.g., PubChem) to validate identity. For novel derivatives, provide full synthetic pathways and characterization details in supplementary materials .

Q. What are the key considerations for designing reproducible in vitro experiments involving this compound?

  • Methodological Answer: Ensure strict control of variables such as solvent choice (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity), temperature, and pH. Use validated cell lines with authentication certificates. Include positive/negative controls and dose-response curves to establish biological activity thresholds. Document protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How should researchers address contradictory findings in existing studies on this compound’s mechanism of action?

  • Methodological Answer: Conduct systematic meta-analyses to identify confounding variables (e.g., assay conditions, cell types). Use orthogonal validation methods (e.g., CRISPR knockouts, siRNA silencing) to confirm target engagement. Publish raw datasets and statistical code to enable independent verification .

Advanced Research Questions

Q. What computational strategies are effective for predicting this compound’s molecular interactions and binding affinities?

  • Methodological Answer: Employ molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) to model ligand-protein interactions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use cheminformatics tools (e.g., ChEMBL) to compare with structurally analogous compounds .

Q. How can researchers optimize this compound’s pharmacokinetic properties while maintaining efficacy?

  • Methodological Answer: Perform structure-activity relationship (SAR) studies to modify functional groups affecting solubility and bioavailability. Use in silico ADMET prediction tools (e.g., SwissADME) to prioritize derivatives. Validate in vivo using rodent models with LC-MS/MS quantification of plasma and tissue concentrations .

Q. What experimental frameworks are recommended for studying this compound’s off-target effects in complex biological systems?

  • Methodological Answer: Implement proteome-wide profiling (e.g., thermal proteome profiling or affinity-based pulldown assays) to identify unintended targets. Combine with transcriptomic analysis (RNA-seq) to assess downstream pathway alterations. Use machine learning models to predict toxicity thresholds .

Data Analysis and Reporting

Q. How should researchers handle variability in this compound’s bioactivity data across independent studies?

  • Methodological Answer: Apply standardized reporting guidelines (e.g., MIAME for genomics, ARRIVE for in vivo studies). Use mixed-effects models to account for inter-study heterogeneity. Publish datasets in repositories like Zenodo or Figshare with detailed metadata .

Q. What statistical methods are appropriate for analyzing dose-dependent responses to this compound?

  • Methodological Answer: Use nonlinear regression (e.g., log-dose vs. response) to calculate IC₅₀/EC₅₀ values. Apply the Hill equation to model sigmoidal curves. Report confidence intervals and use bootstrapping for small sample sizes. Validate with Bayesian hierarchical models for multi-experiment datasets .

Funding and Collaboration

Q. How can researchers secure funding for high-risk/high-reward studies on this compound?

  • Methodological Answer: Target grants emphasizing exploratory research (e.g., NIH R21 or NSF EAGER programs). Frame hypotheses around unresolved mechanistic questions or unmet therapeutic needs. Collaborate with interdisciplinary teams (e.g., chemists, bioinformaticians) to strengthen proposals .

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